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Introduction
In the landscape of contemporary drug discovery, the strategic use of bifunctional molecules

has opened new avenues for therapeutic intervention. Among these, Proteolysis Targeting

Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation.

Central to the design and efficacy of these molecules are the linkers that connect the target-

binding and E3 ligase-recruiting moieties. This technical guide delves into the pivotal role of a

specific linker building block, tert-butyl 4-(methylamino)butylcarbamate, in the field of

medicinal chemistry. This document will provide a comprehensive overview of its synthesis,

chemical properties, and its application in the development of targeted therapeutics, with a

focus on quantitative data and detailed experimental methodologies.

Core Compound Profile
Tert-butyl 4-(methylamino)butylcarbamate is a versatile aliphatic linker precursor

characterized by a Boc-protected primary amine and a secondary methylamine. This

differential protection allows for sequential and controlled conjugation, making it a valuable tool

in multi-step organic syntheses.
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Property Value

IUPAC Name tert-butyl N-[4-(methylamino)butyl]carbamate

Synonyms
1-(Boc-amino)-4-(methylamino)butane, N-(tert-

Butoxycarbonyl)-N'-methyl-1,4-butanediamine

CAS Number 874831-66-0[1]

Molecular Formula C₁₀H₂₂N₂O₂[2][3]

Molecular Weight 202.29 g/mol [2]

Appearance Liquid[3]

Primary Application PROTAC Linker[4][5]

Synthesis and Methodologies
The synthesis of tert-butyl 4-(methylamino)butylcarbamate is typically achieved through a

two-step process, starting from 4-amino-1-butanol. The following protocols provide a detailed

methodology for the synthesis of the key intermediate and the final compound.

Experimental Protocol 1: Synthesis of tert-Butyl (4-
bromobutyl)carbamate
This procedure outlines the conversion of a Boc-protected amino alcohol to the corresponding

bromoalkane, a crucial precursor.

Workflow for the Synthesis of tert-Butyl (4-bromobutyl)carbamate
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Reaction Setup
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Caption: Synthesis of the key intermediate, tert-butyl (4-bromobutyl)carbamate.
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Materials:

4-(N-tert-butoxycarbonylamino)-1-butanol

Triphenylphosphine

Carbon tetrabromide

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Hexane

Ethyl acetate

Diatomaceous earth

Silica gel

Procedure:

Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

Add triphenylphosphine (1.9 equivalents) to the solution.

Slowly add carbon tetrabromide (1.9 equivalents) while stirring.

Stir the reaction mixture at room temperature for 3 hours.[6]

After completion, filter the mixture through a pad of diatomaceous earth to remove by-

products.

Wash the filter cake with diethyl ether.

Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl

acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.[6]
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Experimental Protocol 2: Synthesis of tert-Butyl 4-
(Methylamino)butylcarbamate
This protocol describes the nucleophilic substitution reaction to form the final product.

Workflow for the Synthesis of tert-Butyl 4-(Methylamino)butylcarbamate
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Reaction Setup

Reaction

Work-up and Purification
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Caption: Synthesis of tert-butyl 4-(methylamino)butylcarbamate.
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Materials:

tert-Butyl (4-bromobutyl)carbamate

Methylamine (e.g., 2M solution in THF or methylamine gas)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel

Procedure:

Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 equivalent) in anhydrous THF.

Add an excess of methylamine (e.g., 2-3 equivalents of a 2M solution in THF) to the solution

at room temperature. Alternatively, methylamine gas can be bubbled through the solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium

bicarbonate solution.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash silica chromatography to obtain tert-butyl 4-
(methylamino)butylcarbamate.

Application in Medicinal Chemistry: A Case Study in
Targeted Protein Degradation
The primary utility of tert-butyl 4-(methylamino)butylcarbamate in medicinal chemistry is as

a precursor for linkers in PROTACs. A notable example is in the development of degraders for

Extracellular signal-regulated kinase 5 (ERK5).

Case Study: The ERK5 Degrader INY-06-061
Recent research has focused on the development of selective degraders for ERK5, a protein

kinase implicated in various diseases, including cancer and inflammation.[7] The PROTAC INY-

06-061 was developed as a potent and selective heterobifunctional degrader of ERK5.[8][9][10]

This molecule links a quinazoline-based ATP-competitive ERK5 inhibitor to a von Hippel-Lindau

(VHL) E3 ligase ligand via a linker derived from tert-butyl 4-(methylamino)butylcarbamate.

[9][10]

Quantitative Data for the ERK5 Degrader INY-06-061

Parameter Value Cell Line Conditions

Kd ~12 nM N/A Biochemical binding

DC₅₀ ~21 nM MOLT4 5-hour treatment

IC₅₀ >1 µM ~750 cancer cell lines Proliferation assay

Signaling Pathway Context: The ERK5 Pathway
ERK5 is a key component of a mitogen-activated protein kinase (MAPK) signaling cascade.

Understanding this pathway is crucial for contextualizing the action of ERK5-targeting

therapeutics. The pathway is typically activated by various stimuli, including growth factors and

stress, leading to the activation of a kinase cascade involving MEKK2/3 and MEK5, which in

turn phosphorylate and activate ERK5.[11][12] Activated ERK5 can then translocate to the

nucleus and regulate the activity of several transcription factors.
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Caption: The ERK5 signaling cascade and its targeted degradation by a PROTAC.

Experimental Protocol 3: Conceptual Synthesis of an
ERK5 PROTAC (e.g., INY-06-061)
The synthesis of a PROTAC like INY-06-061 is a multi-step process involving the conjugation of

the target-binding ligand, the linker, and the E3 ligase ligand. The following is a conceptual

workflow based on the structure of INY-06-061 and common PROTAC synthesis strategies.

Conceptual Workflow for the Synthesis of an ERK5 PROTAC
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Component Synthesis/Functionalization Linker Elongation and Deprotection

Final Conjugation

Purification

ERK5 Inhibitor
(with reactive handle)

tert-Butyl 4-(methylamino)butylcarbamate

VHL Ligand
(with reactive handle)

Couple intermediate with VHL Ligand
(e.g., amide bond formation)

Couple linker precursor to ERK5 inhibitor

Boc Deprotection (e.g., TFA in DCM)

Intermediate with free amine

Final PROTAC Molecule
(e.g., INY-06-061)

Purify by HPLC

Characterize by LC-MS and NMR

Click to download full resolution via product page

Caption: Conceptual multi-step synthesis of an ERK5 PROTAC.

Procedure Outline:
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Functionalization of the ERK5 Inhibitor: The core ERK5 inhibitor is synthesized or modified to

include a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.

Linker Attachment to the ERK5 Inhibitor: The Boc-protected amine of tert-butyl 4-
(methylamino)butylcarbamate is reacted with the functionalized ERK5 inhibitor.

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the

linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to

expose a primary amine.

Conjugation to the VHL Ligand: The resulting intermediate with the free amine is then

coupled to a functionalized VHL E3 ligase ligand, typically through an amide bond formation.

Purification: The final PROTAC molecule is purified using techniques such as high-

performance liquid chromatography (HPLC).

Characterization: The structure and purity of the final compound are confirmed by analytical

methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic

resonance (NMR) spectroscopy.

Conclusion
Tert-butyl 4-(methylamino)butylcarbamate serves as a critical and versatile building block in

medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation.

Its bifunctional nature with orthogonal protecting groups allows for the controlled and sequential

synthesis of complex molecules like PROTACs. The case study of the ERK5 degrader INY-06-

061 highlights the practical application of this compound in creating sophisticated chemical

probes to dissect complex biological pathways and as a starting point for the development of

novel therapeutics. The detailed synthetic protocols and an understanding of the relevant

signaling pathways provided in this guide are intended to equip researchers and drug

development professionals with the foundational knowledge to effectively utilize this important

chemical entity in their own research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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